molecular formula C18H16N2O3S B2680428 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-ylsulfanyl)acetamide CAS No. 450351-87-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-ylsulfanyl)acetamide

Cat. No.: B2680428
CAS No.: 450351-87-8
M. Wt: 340.4
InChI Key: XXQZMHMYEVGRRR-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-ylsulfanyl)acetamide is a synthetic organic compound that features a complex structure combining a benzodioxin ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxin Ring: Starting from catechol, the benzodioxin ring is formed through a cyclization reaction with ethylene glycol under acidic conditions.

    Indole Derivative Preparation: The indole moiety is synthesized from aniline through Fischer indole synthesis, involving phenylhydrazine and an acid catalyst.

    Thioether Formation: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Amide Bond Formation: Finally, the benzodioxin and indole derivatives are coupled through an amide bond formation using acetic anhydride or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitrated or halogenated indole derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-ylsulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-yl)acetamide: Lacks the sulfanyl group, which may result in different biological activities.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-ylsulfanyl)ethanamide: Similar structure but with an ethanamide group instead of acetamide, potentially altering its reactivity and interactions.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-ylsulfanyl)acetamide is unique due to the presence of both the benzodioxin and indole moieties, as well as the sulfanyl group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c21-18(11-24-17-10-19-14-4-2-1-3-13(14)17)20-12-5-6-15-16(9-12)23-8-7-22-15/h1-6,9-10,19H,7-8,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQZMHMYEVGRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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